molecular formula C13H21N3O4 B8350129 {1-[3-(2-Hydroxy-propyl)-1,2,4-oxadiazol-5-yl]-cyclopropyl}-carbamic acid tert-butyl ester

{1-[3-(2-Hydroxy-propyl)-1,2,4-oxadiazol-5-yl]-cyclopropyl}-carbamic acid tert-butyl ester

Cat. No.: B8350129
M. Wt: 283.32 g/mol
InChI Key: GUDGXQWEQPPCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[3-(2-Hydroxy-propyl)-1,2,4-oxadiazol-5-yl]-cyclopropyl}-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H21N3O4 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl N-[1-[3-(2-hydroxypropyl)-1,2,4-oxadiazol-5-yl]cyclopropyl]carbamate

InChI

InChI=1S/C13H21N3O4/c1-8(17)7-9-14-10(20-16-9)13(5-6-13)15-11(18)19-12(2,3)4/h8,17H,5-7H2,1-4H3,(H,15,18)

InChI Key

GUDGXQWEQPPCBN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NOC(=N1)C2(CC2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-boc-amino-cyclopropanecarboxylic acid (500 mg, 2.49 mmol) in 2 mL of DMF at 0° C. was added carbonyldiimidazole (403 mg, 2.49 mmol). The reaction mixture was stirred at room temperature for 30 min, and 3,N-dihydroxy-butyramidine (480 mg, 4.06 mmol) was added as a solution in 2 mL of DMF. The pale yellow, faintly cloudy reaction mixture was stirred at room temperature for 30 min and then heated at 100° C. for 15 h. After cooling to room temperature, the reaction mixture was diluted with 15 mL of water and extracted with 50 mL of ethyl acetate. The organics were washed with 2×15 mL of water and 15 mL of brine, dried over Na2SO4, filtered, and concentrated. The crude was purified by flash chromatography on silica gel (0-8% MeOH/CH2Cl2) to afford 242 mg (34%) of {1-[3-(2-hydroxy-propyl)-1,2,4-oxadiazol-5-yl]-cyclopropyl}-carbamic acid tert-butyl ester as a pale yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
403 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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